N-乙基-6-甲基-2-(4-甲苯磺酰基哌嗪-1-基)嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group, a methyl group, and a tosylpiperazine moiety. The unique structure of N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
科学研究应用
N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
Target of Action
The compound, N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine, is a pyrimidine derivative . Pyrimidine derivatives have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by binding to its active site . This binding inhibits the kinase activity of CDK2, preventing it from phosphorylating its substrates . As a result, the cell cycle is arrested, inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is responsible for the transition from the G1 phase to the S phase and the progression through the S phase . By inhibiting CDK2, the compound prevents the cell from progressing through the cell cycle, leading to cell cycle arrest .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By arresting the cell cycle, the compound prevents the replication of cancer cells, potentially leading to a reduction in tumor size .
未来方向
Research into pyrimidine derivatives is ongoing, with many studies focusing on their potential therapeutic applications. For example, some researchers are studying the neuroprotective and anti-inflammatory activity of these compounds . Other research is focused on developing new pyrimidine-based compounds with improved biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Tosylpiperazine Moiety: The tosylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with tosylpiperazine in the presence of a suitable base.
Ethylation and Methylation:
Industrial Production Methods
Industrial production of N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
相似化合物的比较
N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
N-methyl-6-ethyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine: Similar structure but with different alkyl group positions.
N-ethyl-6-methyl-2-(4-mesylpiperazin-1-yl)pyrimidin-4-amine: Similar structure but with a mesyl group instead of a tosyl group.
N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)quinazolin-4-amine: Similar structure but with a quinazoline ring instead of a pyrimidine ring.
The uniqueness of N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine lies in its specific substitution pattern and the presence of the tosylpiperazine moiety, which can impart distinct chemical and biological properties.
属性
IUPAC Name |
N-ethyl-6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-4-19-17-13-15(3)20-18(21-17)22-9-11-23(12-10-22)26(24,25)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFZSUMVDIONSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。